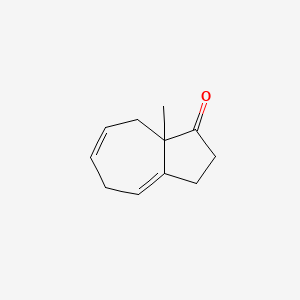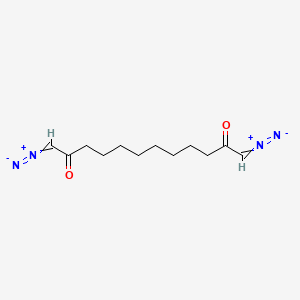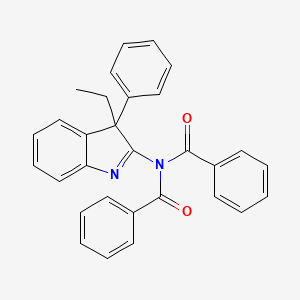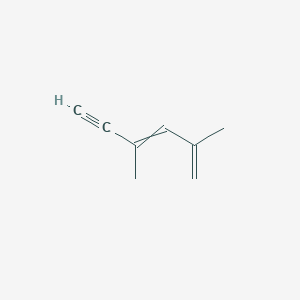![molecular formula C17H18O3S B14595182 [1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid CAS No. 60993-26-2](/img/structure/B14595182.png)
[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is an organic compound with a complex structure that includes a biphenyl group, a sulfinyl group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield thioether derivatives.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its derivatives may also serve as potential drug candidates due to their bioactive properties.
Medicine
In medicine, derivatives of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antioxidant, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the activity of enzymes and other proteins. The biphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: This compound lacks the sulfinyl group and has different reactivity and applications.
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfonyl]acetic acid: This compound has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and biological activities.
Uniqueness
[1-(4’-Methyl[1,1’-biphenyl]-4-yl)ethanesulfinyl]acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct redox properties. This makes it valuable in applications where redox activity is crucial, such as in the development of antioxidants or enzyme inhibitors.
Eigenschaften
CAS-Nummer |
60993-26-2 |
|---|---|
Molekularformel |
C17H18O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-[1-[4-(4-methylphenyl)phenyl]ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C17H18O3S/c1-12-3-5-15(6-4-12)16-9-7-14(8-10-16)13(2)21(20)11-17(18)19/h3-10,13H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ALUFMWGDFXCATL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)S(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)


![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14595180.png)

